1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE

Descripción

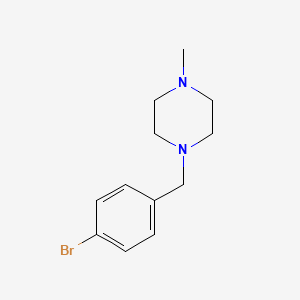

1-(4-Bromobenzyl)-4-Methylpiperazine is a brominated piperazine derivative characterized by a methyl group at the 4-position of the piperazine ring and a 4-bromobenzyl substituent at the 1-position. The benzyl group (C₆H₅CH₂-) is para-substituted with a bromine atom, conferring distinct electronic and steric properties. The molecular formula is C₁₂H₁₇BrN₂, with a molecular weight of 269.18 g/mol.

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAOXDKQUDHTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623394 | |

| Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368879-17-8 | |

| Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method 1: Nucleophilic Substitution

- Reagents : 4-bromobenzyl chloride, 4-methylpiperazine, potassium carbonate.

- Solvent : Dimethylformamide (DMF) or other aprotic solvents.

- Temperature : Elevated temperatures (around 80-120 °C).

- Process :

- The reaction begins with the addition of 4-methylpiperazine to a solution of 4-bromobenzyl chloride in DMF.

- Potassium carbonate is added as a base to facilitate the nucleophilic attack on the benzyl chloride.

- The mixture is stirred at elevated temperatures for several hours.

- Yield : Typically ranges from 70% to 90%, depending on reaction conditions and purification methods employed.

Method 2: Alternative Nucleophilic Substitution

- Reagents : 4-bromobenzyl bromide, 4-methylpiperazine, sodium hydride.

- Solvent : Tetrahydrofuran (THF).

- Temperature : Room temperature to reflux conditions.

- Process :

- Sodium hydride is used to deprotonate the piperazine, increasing its nucleophilicity.

- The deprotonated piperazine is then added to a solution of 4-bromobenzyl bromide in THF.

- The reaction is allowed to proceed at room temperature or heated gently.

- Yield : Yields can be optimized through careful control of stoichiometry and reaction time, often achieving above 85%.

The primary mechanism involved in the synthesis of 1-(4-bromobenzyl)-4-methylpiperazine is nucleophilic substitution (S_N2). In this mechanism:

- The nitrogen atom of the piperazine ring acts as a nucleophile and attacks the carbon atom bonded to the bromine in the benzyl group.

- This results in the displacement of the bromine atom, forming the desired product.

Table: Comparison of Preparation Methods

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Method 1 | 4-bromobenzyl chloride, 4-methylpiperazine | DMF | 80-120 °C | 70-90 |

| Method 2 | 4-bromobenzyl bromide, sodium hydride, 4-methylpiperazine | THF | Room temp - reflux | >85 |

After synthesis, purification is crucial for obtaining high-purity compounds. Common methods include:

Recrystallization : Often using solvents like dichloromethane or n-heptane for effective separation of impurities.

Column Chromatography : Utilizing silica gel columns can help isolate desired products based on their polarity.

The preparation methods for synthesizing this compound are diverse and can be tailored based on available reagents and desired yield. The two primary methods discussed—nucleophilic substitution using either bromide or chloride—demonstrate efficient pathways for producing this compound with favorable yields. Further optimization of reaction conditions can enhance yields and purity, making these methods suitable for both laboratory and potential industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products:

Aplicaciones Científicas De Investigación

1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

Positional Isomers: 3-Bromo vs. 4-Bromobenzyl Substitution

The position of bromine on the benzyl group significantly impacts molecular interactions. For example:

- 1-(3-Bromobenzyl)-4-Methylpiperazine (C₁₂H₁₇BrN₂, MW 269.18 g/mol) has a meta-bromine substitution.

- 1-(4-Bromobenzyl)-4-Methylpiperazine benefits from para-substitution, which maximizes steric accessibility for reactions at the aromatic ring.

Table 1: Bromobenzyl Positional Isomers

| Compound | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| This compound | Para | C₁₂H₁₇BrN₂ | 269.18 | Enhanced symmetry and reactivity |

| 1-(3-Bromobenzyl)-4-Methylpiperazine | Meta | C₁₂H₁₇BrN₂ | 269.18 | Reduced symmetry |

Substitution Patterns: Benzyl vs. Benzoyl Derivatives

Replacing the benzyl group with a benzoyl (C₆H₅CO-) moiety introduces a ketone, altering polarity and reactivity:

- 1-(5-Bromo-2-Fluorobenzoyl)-4-Methylpiperazine (C₁₂H₁₄BrFN₂O, MW 301.16 g/mol) contains both bromine and fluorine.

- This compound retains a secondary amine, enabling protonation at physiological pH, which may enhance membrane permeability.

Table 2: Substituent Type Comparison

| Compound | Substituent Type | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| This compound | Benzyl | C₁₂H₁₇BrN₂ | 269.18 | Basic amine, hydrophobic tail |

| 1-(5-Bromo-2-Fluorobenzoyl)-4-Methylpiperazine | Benzoyl | C₁₂H₁₄BrFN₂O | 301.16 | Ketone, electronegative fluorine |

Hydrophobic Modifications: Cyclohexyl and Heterocyclic Groups

Addition of hydrophobic groups modulates solubility and target engagement:

- 1-(2-Bromobenzyl)-4-(4-Methylcyclohexyl)piperazine Oxalate (C₂₀H₂₈BrN₂O₄, MW 455.36 g/mol) incorporates a cyclohexyl group, increasing lipophilicity. The oxalate salt improves crystallinity, aiding purification .

- 1-(4-Bromobenzyl)-4-(2-Furylmethyl)piperazine (C₁₆H₁₈BrN₂O, MW 341.23 g/mol) introduces a furan ring, enabling hydrogen bonding via the oxygen atom .

Table 3: Hydrophobic Modifications

| Compound | Additional Group | Molecular Formula | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|---|

| This compound | None | C₁₂H₁₇BrN₂ | 269.18 | Baseline hydrophobicity |

| 1-(2-Bromobenzyl)-4-(4-Methylcyclohexyl)piperazine | Cyclohexyl | C₂₀H₂₈BrN₂O₄ | 455.36 | Enhanced lipophilicity |

| 1-(4-Bromobenzyl)-4-(2-Furylmethyl)piperazine | Furylmethyl | C₁₆H₁₈BrN₂O | 341.23 | Hydrogen-bonding capability |

Functional Group Variations: Nitro and Fluoro Substituents

Electron-withdrawing groups like nitro (NO₂) or fluorine (F) influence electronic profiles:

- Chlorcyclizine (1-(4-Chlorobenzhydryl)-4-Methylpiperazine), an antihistamine, demonstrates that halogenated piperazines can exhibit therapeutic activity .

Actividad Biológica

1-(4-Bromobenzyl)-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties by acting as inhibitors of specific kinases involved in tumor progression. For example, research has shown that inhibitors targeting the PbK4 kinase can potentially treat malignant tumors by preventing centriole abnormalities and errors in mitosis .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Compound Tested | Biological Activity | Mechanism of Action |

|---|---|---|---|

| PbK4 Inhibitors | Anticancer | Inhibition of mitosis | |

| Various Kinase Inhibitors | Anti-angiogenic | Targeting angiogenesis pathways |

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Compounds in this class often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders and neurodegenerative diseases.

Table 2: Neuropharmacological Effects of Piperazine Derivatives

| Compound | Target Receptor | Effect |

|---|---|---|

| This compound | 5-HT2A, D2 | Modulation of mood |

| Other Piperazine Derivatives | Various Neurotransmitter Receptors | Antidepressant effects |

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : By inhibiting specific kinases like PbK4, the compound can disrupt signaling pathways that lead to cancer cell proliferation.

- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors can lead to changes in neurotransmission, which may alleviate symptoms associated with mood disorders.

Case Study 1: Anticancer Activity

A study investigated the efficacy of various piperazine derivatives, including this compound, against cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, primarily through the inhibition of cell cycle progression .

Case Study 2: Neuropharmacological Assessment

In a preclinical model assessing antidepressant-like effects, administration of the compound demonstrated increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties .

Q & A

Basic: What are the standard synthetic routes for 1-(4-bromobenzyl)-4-methylpiperazine?

The synthesis typically involves alkylation of 4-methylpiperazine with 4-bromobenzyl chloride. A two-step protocol is common:

Alkylation Reaction : React 4-bromobenzyl chloride with 4-methylpiperazine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

Purification : Crude product is isolated via solvent extraction (e.g., ethyl acetate/water) and purified using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Yield optimization often requires controlled stoichiometry (1:1.2 ratio of 4-methylpiperazine to benzyl chloride) and inert atmosphere to prevent side reactions .

Advanced: How can reaction conditions be optimized to address low yields in the alkylation step?

Low yields may arise from incomplete alkylation or competing hydrolysis of 4-bromobenzyl chloride. Strategies include:

- Solvent Selection : Replace DMF with THF to reduce polarity and suppress hydrolysis .

- Catalysis : Add catalytic KI (0.1–1 mol%) to enhance nucleophilicity via the Finkelstein reaction .

- Temperature Control : Use microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics while minimizing degradation .

Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or LC-MS to identify intermediates and adjust parameters dynamically .

Basic: What spectroscopic techniques are used to characterize this compound?

Advanced: How can computational modeling predict the compound’s receptor-binding affinity?

Molecular docking (e.g., AutoDock Vina) against targets like serotonin or dopamine receptors can identify binding modes:

- Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*) .

- Receptor Selection : Use PDB structures (e.g., 5-HT₂A, PDB ID: 6WGT) for homology modeling .

- Binding Energy Analysis : Negative ΔG values (< -7 kcal/mol) suggest strong interactions with residues like Asp155 (5-HT₂A) via hydrogen bonding .

Validate predictions with in vitro assays (e.g., radioligand displacement) .

Basic: What are the documented biological activities of this compound?

Preliminary studies highlight:

- Antimicrobial Activity : Moderate inhibition of S. aureus (MIC = 32 µg/mL) via membrane disruption, comparable to 1-(4-methoxybenzyl)piperazine derivatives .

- Neurotransmitter Modulation : Structural analogs show affinity for 5-HT₁A receptors (Ki = 120 nM), suggesting potential CNS applications .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often stem from assay variability:

- Assay Conditions : Standardize parameters (e.g., pH, temperature, cell lines) using guidelines like OECD 423 .

- Metabolic Stability : Test hepatic microsomal stability (e.g., human CYP450 isoforms) to account for interspecies differences .

- Control Compounds : Include reference drugs (e.g., fluoxetine for serotonin assays) to calibrate activity thresholds .

Basic: What stability considerations are critical for storing this compound?

- Storage : Protect from light and moisture in amber vials at -20°C .

- Degradation : Hydrolysis of the benzyl-piperazine bond occurs in aqueous solutions (t₁/₂ = 14 days at pH 7.4), requiring lyophilization for long-term stability .

Advanced: What degradation pathways dominate under physiological conditions?

- Hydrolysis : The bromobenzyl group undergoes nucleophilic attack by water, forming 4-methylpiperazine and 4-bromobenzyl alcohol as primary metabolites .

- Oxidation : CYP3A4-mediated N-demethylation produces 1-(4-bromobenzyl)piperazine, detectable via UPLC-QTOF-MS .

Basic: How can purity be assessed post-synthesis?

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with retention time ~8.2 min .

- Elemental Analysis : Match calculated (C, 53.55%; H, 6.36%) vs. experimental values (Δ < 0.3%) .

Advanced: What strategies improve chiral resolution if stereoisomers form during synthesis?

- Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol 90:10) to separate enantiomers .

- Asymmetric Synthesis : Introduce a chiral auxiliary (e.g., (R)-BINOL) during alkylation to bias stereochemistry .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy .

- Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How can SAR studies guide structural modifications for enhanced activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.